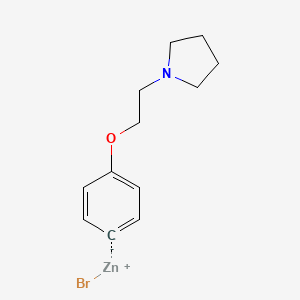

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide

Description

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Properties

IUPAC Name |

bromozinc(1+);1-[2-(phenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16NO.BrH.Zn/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13;;/h2-3,6-7H,4-5,8-11H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBKKABICHKSLX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide typically involves the reaction of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a zinc halide, such as zinc bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organozinc compound. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the organozinc species.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive organozinc compound.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalyst, aryl or vinyl halide, base (e.g., potassium carbonate), solvent (e.g., THF).

Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (e.g., 50-80°C).

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Organometallic compounds like this zinc reagent are crucial in Suzuki-Miyaura coupling processes.

Case Study: Suzuki-Miyaura Coupling

In a recent study, this compound was utilized to couple aryl halides with boronic acids, yielding biaryl compounds with high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the coupling process.

Materials Science

2.1 Polymer Synthesis

The compound has also been explored in the synthesis of conducting polymers. Its ability to act as a nucleophile allows it to participate in polymerization reactions, leading to materials with enhanced electrical properties.

Case Study: Conducting Polymers

Research demonstrated that incorporating this compound into polymer matrices improved conductivity and thermal stability.

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Poly(3,4-ethylenedioxythiophene) | 0.15 | 250 |

Pharmaceutical Applications

3.1 Drug Development

The unique structure of this compound allows for potential applications in drug development, particularly in synthesizing pharmaceutical intermediates.

Case Study: Synthesis of Anticancer Agents

A study highlighted its use in synthesizing novel anticancer agents through targeted modifications of existing drug scaffolds, demonstrating significant biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

- (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)methanol

- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol

Uniqueness

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is unique due to its organozinc nature, which provides distinct reactivity compared to its boronic acid and methanol counterparts. The organozinc compound is particularly effective in cross-coupling reactions, offering advantages in terms of reaction conditions and product yields.

Biological Activity

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrrolidine moiety linked to a phenyl group via an ethoxy chain, with zinc bromide as a significant component that may influence its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cancer cells. Notably, it has been studied for its potential as a leukotriene A4 hydrolase (LTA4H) inhibitor, which plays a role in inflammatory processes and cancer progression .

Inhibition of Leukotriene A4 Hydrolase

LTA4H is implicated in the synthesis of leukotrienes, which are involved in inflammatory responses. The compound's ability to inhibit LTA4H could provide therapeutic benefits in conditions characterized by excessive inflammation, such as asthma and cardiovascular diseases. The inhibition potency was assessed with IC50 values indicating effective concentrations for biological activity .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of related compounds featuring the pyrrolidine structure. For instance, quinoline derivatives similar to this compound have shown promise against hepatocellular carcinoma (HCC), demonstrating the potential for apoptosis induction and endoplasmic reticulum (ER) stress modulation .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| LTA4H Inhibition | Inflammatory response modulation | |

| Anti-cancer | Induction of apoptosis in HCC | |

| Kinase Inhibition | EGFR and VEGFR-2 |

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Hepatocellular Carcinoma :

- Inflammation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.